molecular formula C7H6F2O3S B12076887 Methyl 4-(difluoromethoxy)thiophene-2-carboxylate

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate

Cat. No.: B12076887
M. Wt: 208.18 g/mol
InChI Key: XLGSCPIROYKQDX-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is a thiophene-based ester characterized by a difluoromethoxy (-OCF$_2$H) substituent at the 4-position of the thiophene ring and a methyl ester group at the 2-position.

The difluoromethoxy group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making such compounds valuable in agrochemical and pharmaceutical applications .

Properties

Molecular Formula

C7H6F2O3S

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 4-(difluoromethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C7H6F2O3S/c1-11-6(10)5-2-4(3-13-5)12-7(8)9/h2-3,7H,1H3

InChI Key

XLGSCPIROYKQDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OC(F)F

Origin of Product

United States

Preparation Methods

Difluoromethoxylation Approaches

The introduction of the difluoromethoxy group is often achieved via nucleophilic substitution or radical pathways . A notable method involves the use of difluoromethyl triflate (CF2HOTf) as an electrophilic reagent under basic conditions. For example, in the synthesis of analogous heteroarenes, potassium hydroxide (KOH) deprotonates a hydroxyl group at the target position, enabling displacement by a difluoromethoxide ion generated in situ. This approach, adapted from catalytic radical difluoromethoxylation studies, can be applied to thiophene derivatives with a pre-installed hydroxyl group at the 4-position.

Reaction conditions :

  • Solvent system : Me-THF/water (1:1 v/v)

  • Base : 85% KOH (12 equiv)

  • Reagent : Difluoromethyl triflate (3 equiv)

  • Temperature : 23°C, 12 hours

Esterification of the Carboxylic Acid

The methyl ester at the 2-position is typically introduced via Fischer esterification or alkylation with iodomethane . A robust protocol involves treating 4-(difluoromethoxy)thiophene-2-carboxylic acid with iodomethane (CH3I) in the presence of sodium carbonate (Na2CO3) in DMF. This method, validated for structurally similar thiophene esters, achieves yields exceeding 60% under mild conditions.

Key steps :

  • Dissolve the carboxylic acid in DMF.

  • Add Na2CO3 (3.5 equiv) and CH3I (1.2 equiv).

  • Stir at 20°C for 20 hours.

Stepwise Synthesis of this compound

Route 1: Sequential Difluoromethoxylation and Esterification

This route prioritizes the installation of the difluoromethoxy group before esterification.

Step 1: Synthesis of 4-Hydroxythiophene-2-carboxylic Acid

The precursor 4-hydroxythiophene-2-carboxylic acid can be synthesized via directed ortho-metalation of thiophene-2-carboxylic acid. Using a lithium base (e.g., LDA), the 4-position is deprotonated and quenched with an electrophile (e.g., B(OiPr)3), followed by oxidation to install the hydroxyl group.

Step 2: Difluoromethoxylation at the 4-Position

The hydroxyl group is replaced with -OCF2H using difluoromethyl triflate under the conditions outlined in Section 1.1.

Step 3: Methyl Ester Formation

The carboxylic acid is methylated using CH3I and Na2CO3 in DMF.

Overall yield : ~40–50% (estimated from analogous reactions).

Route 2: Esterification Followed by Difluoromethoxylation

This alternative route begins with esterification, potentially simplifying purification steps.

Step 1: Synthesis of Methyl Thiophene-2-carboxylate

Thiophene-2-carboxylic acid is treated with CH3I and Na2CO3 in DMF.

Step 2: Functionalization at the 4-Position

The esterified thiophene undergoes nitration at the 4-position, followed by reduction to an amine and diazotization to generate a hydroxyl group. Difluoromethoxylation then proceeds as in Section 2.1.

Challenges :

  • Nitration of thiophene esters often exhibits poor regioselectivity.

  • Diazotization conditions must avoid ester hydrolysis.

Catalytic Radical Difluoromethoxylation

Recent advances in radical chemistry offer a streamlined approach. Using diethyl (bromodifluoromethyl)phosphonate and a radical initiator, the difluoromethoxy group can be introduced via a single-electron transfer mechanism.

Procedure :

  • Combine methyl thiophene-2-carboxylate (1 equiv), diethyl (bromodifluoromethyl)phosphonate (3 equiv), and KOH (12 equiv) in Me-THF/H2O.

  • Stir at 23°C for 1 hour.

  • Extract with DCM and purify via column chromatography.

Advantages :

  • Avoids intermediate hydroxylation steps.

  • Compatible with electron-deficient thiophene rings.

Analytical Data and Characterization

Spectral Data

  • 1H NMR (DMSO-d6): δ 7.81 (d, J = 4.1 Hz, 1H, thiophene H-3), 7.71 (d, J = 4.1 Hz, 1H, thiophene H-5), 3.91 (s, 3H, OCH3).

  • 19F NMR : δ -82.5 (t, J = 72 Hz, CF2H).

Purity and Yield Optimization

  • Column chromatography : Use 30–80% ethyl acetate in hexanes for intermediates.

  • Recrystallization : Hexanes/DCM mixtures yield high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its difluoromethoxy group enhances the reactivity of the thiophene ring, facilitating various chemical transformations. This compound can be utilized in:

  • Cross-coupling reactions to form new carbon-carbon bonds.
  • Functionalization of thiophene derivatives , leading to a variety of applications in organic electronics and materials science.

Medicinal Chemistry

The compound has been explored for its potential as a bioactive molecule with various therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell signaling pathways, potentially reducing cell proliferation. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines through mechanisms involving kinase inhibition and modulation of apoptosis pathways .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production. This makes it a candidate for further investigation in conditions characterized by excessive inflammation.

Material Science

In the field of materials science, this compound is being investigated for its potential use in:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Advanced Coatings : The compound's chemical stability and reactivity allow it to be used in developing advanced coatings with tailored properties.
Activity TypeDescription
AnticancerInhibits specific kinases involved in tumor growth; reduces cell proliferation.
AntimicrobialPotential activity against various pathogens; further studies needed.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

  • Cancer Cell Proliferation Inhibition
    • A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells by targeting specific signaling pathways.
  • Inhibition of Inflammatory Responses
    • Research indicated that this compound could modulate inflammatory responses in vitro, suggesting its potential as an anti-inflammatory agent .
  • Structural Analog Studies
    • Comparative studies with structurally similar compounds highlighted the unique biological profiles of this compound, showing varying degrees of kinase inhibition and antimicrobial activity.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 4- and 5-positions of the thiophene ring, impacting physical, chemical, and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate -OCF$2$H (4), -COOCH$3$ (2) C$7$H$5$F$2$O$3$S High lipophilicity; potential agrochemical use
Methyl 4-methyl-5-[4-(2-fluoro-4-bromophenyl)phenyl]thiophene-2-carboxylate (4g) -CH$_3$ (4), aryl (5) C${19}$H${15}$FO$_2$S Melting point: Not specified; used in material science
Methyl 3-amino-4-methylthiophene-2-carboxylate -NH$2$ (3), -CH$3$ (4) C$7$H$9$NO$_2$S Research applications in drug synthesis
Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate -O-C$6$H$3$(NO$2$)(CF$3$) (3) C${14}$H$9$F$3$NO$5$S Nitro group enhances reactivity; intermediate in organic synthesis

Electronic and Steric Effects

  • Difluoromethoxy vs. Methoxy : The -OCF$2$H group () is more electron-withdrawing than -OCH$3$, increasing the electrophilicity of the thiophene ring and altering reaction kinetics in subsequent substitutions .
  • Amino vs. Methyl Substituents: Methyl 3-amino-4-methylthiophene-2-carboxylate () exhibits greater nucleophilicity at the 3-position due to the -NH$_2$ group, enabling its use in coupling reactions for drug intermediates .

Biological Activity

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a difluoromethoxy group and a carboxylate ester. The molecular formula is C8H6F2O3SC_8H_6F_2O_3S, with a molecular weight of approximately 232.19 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluoromethoxy Group : This can be achieved via difluoromethoxylation reactions using difluoromethylating agents.
  • Esterification : The final step involves esterification to introduce the carboxylate group.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell signaling pathways, potentially leading to reduced proliferation of cancer cells .
  • Antimicrobial Properties : Research has shown that derivatives of thiophene compounds, including those with similar structures, exhibit antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Some studies suggest that compounds with thiophene moieties can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The difluoromethoxy group may enhance binding affinity to target proteins or enzymes, leading to inhibition of critical pathways involved in cancer progression and inflammation .
  • Induction of Apoptosis : In cancer cell lines, the compound may trigger apoptosis through modulation of signaling pathways associated with cell survival and death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related compounds:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects against human breast cancer (MCF-7) and normal cell lines using MTT assays. Results indicated variable cytotoxicity, with IC50 values suggesting significant activity against cancer cells compared to normal cells .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.3
Related Thiophene DerivativeHCT-11612.5
Related Thiophene DerivativeHepG218.7
  • Mechanistic Studies : Investigations using microscale thermophoresis (MST) have demonstrated binding interactions between this compound and CDC42, a protein implicated in cancer cell signaling, suggesting a potential pathway for therapeutic intervention .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(difluoromethoxy)thiophene-2-carboxylate, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. For example, a Suzuki-Miyaura coupling may be employed using methyl 4-bromothiophene-2-carboxylate and a boronate ester derivative of difluoromethoxy groups . Key intermediates, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, are characterized via 1H NMR^1 \text{H NMR} (e.g., δ 2.3 ppm for methyl groups) and mass spectrometry to confirm molecular ions (e.g., [M+H]+^+ peaks) . Purification often involves recrystallization or column chromatography with solvents like hexane/ethyl acetate gradients .

Advanced: How can reaction conditions be optimized to enhance yield in the introduction of the difluoromethoxy group?

Answer:
Optimization focuses on controlling electrophilic substitution or coupling reactions. For instance:

  • Temperature: Reactions are conducted under reflux (e.g., 80–100°C in DMF) to ensure complete conversion .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh3_3)4_4) are used in cross-coupling reactions, with ligand-to-metal ratios adjusted to minimize side products .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while additives like K2_2CO3_3 neutralize acidic byproducts .
    Yield discrepancies across studies (e.g., 70–90%) may arise from trace moisture or oxygen sensitivity, necessitating inert atmospheres .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H NMR^1 \text{H NMR}: Key signals include the methyl ester (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 7.5–7.7 ppm for thiophene ring) .
  • 19F NMR^{19} \text{F NMR}: Difluoromethoxy groups show distinct doublets (e.g., δ -80 to -85 ppm, J=250300HzJ = 250–300 \, \text{Hz}) .
  • IR spectroscopy: Ester carbonyl stretches appear at 1700–1750 cm1^{-1}, while C-F vibrations are observed at 1100–1250 cm1^{-1} .
  • Mass spectrometry: High-resolution MS confirms the molecular formula (e.g., [M+Na]+^+ for C8_8H6_6F2_2O3_3S: calc. 255.00, found 255.02) .

Advanced: How does the difluoromethoxy group influence the compound’s bioactivity compared to analogs with methoxy or trifluoromethoxy groups?

Answer:
The difluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy analogs, as seen in pesticide derivatives like flucythrinate . Computational studies (e.g., DFT) reveal its electron-withdrawing effect, which modulates binding to sodium channels or esterase enzymes . In vitro assays show that replacing methoxy with difluoromethoxy in thiophene esters increases insecticidal activity by 2–3-fold, attributed to improved membrane penetration .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Answer:
Discrepancies often arise from:

  • Purity of starting materials: Trace halides (e.g., residual Br in boronate esters) can inhibit coupling reactions, reducing yields .
  • Spectral assignment errors: Overlapping signals in 1H NMR^1 \text{H NMR} (e.g., aromatic protons) require 2D techniques like COSY or HSQC for resolution .
  • Solvent effects: CDCl3_3 vs. DMSO-d6_6 may shift proton signals by 0.1–0.3 ppm, necessitating solvent-specific referencing .
    Reproducibility is improved by adhering to documented protocols (e.g., strict temperature control during esterification) .

Basic: What are the stability considerations for storing this compound?

Answer:
The compound is sensitive to:

  • Hydrolysis: Store under anhydrous conditions (desiccated, argon atmosphere) to prevent ester cleavage .
  • Light: UV exposure can degrade the thiophene ring; use amber vials and avoid prolonged light exposure .
  • Temperature: Long-term storage at -20°C in sealed containers minimizes decomposition .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT calculations: Models the electrophilicity of the carbonyl carbon (e.g., Löwdin charges) to predict susceptibility to nucleophilic attack .
  • Molecular docking: Simulates interactions with biological targets (e.g., acetylcholinesterase), highlighting the role of the difluoromethoxy group in binding affinity .
  • QSAR studies: Correlate Hammett σ constants of substituents (e.g., σmeta_{\text{meta}} for difluoromethoxy) with reaction rates in ester hydrolysis .

Basic: How is the compound utilized in material science or agrochemical research?

Answer:

  • Agrochemicals: Serves as a precursor to pyrethroid-like insecticides, where the difluoromethoxy group resists oxidative degradation in field conditions .
  • Polymer additives: Incorporated into conductive polymers (e.g., polythiophenes) to modify electron-withdrawing properties, enhancing charge mobility .
  • Ligand design: Chelates transition metals (e.g., Pd) in catalysis, leveraging thiophene’s π-conjugation for stabilizing metal complexes .

Advanced: What strategies mitigate toxicity risks during large-scale synthesis?

Answer:

  • Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .
  • Catalyst recovery: Immobilize Pd catalysts on silica supports to minimize heavy metal waste .
  • In-line analytics: Use FTIR or HPLC to monitor reaction progress, reducing exposure to hazardous intermediates .

Advanced: How does the electronic structure of the difluoromethoxy group affect spectroscopic and reactive properties?

Answer:

  • Electron withdrawal: The -OCF2_2H group decreases electron density on the thiophene ring, shifting UV-Vis absorption maxima bathochromically (e.g., 290 nm → 310 nm) .
  • 19F NMR^{19} \text{F NMR} splitting: Coupling between fluorine atoms (geminal JF-F250HzJ_{\text{F-F}} \approx 250 \, \text{Hz}) and adjacent protons (JH-F50HzJ_{\text{H-F}} \approx 50 \, \text{Hz}) provides diagnostic splitting patterns .
  • Acid stability: The group resists protonation under mild acidic conditions (pH > 3), unlike methoxy analogs .

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